An In-Depth Technical Guide to the Physicochemical Properties of (3-(Thiophen-3-yl)phenyl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (3-(Thiophen-3-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Thiophene-Based Scaffold
(3-(Thiophen-3-yl)phenyl)methanamine is a unique molecule that stands at the intersection of two privileged pharmacophores in medicinal chemistry: the thiophene ring and the benzylamine moiety. Thiophene and its derivatives are integral components of numerous FDA-approved drugs, valued for their diverse biological activities which include antipsychotic, antimicrobial, and anti-inflammatory properties.[1][2] The benzylamine structure is also a common feature in pharmacologically active compounds. The strategic combination of these two groups in (3-(Thiophen-3-yl)phenyl)methanamine suggests a high potential for novel therapeutic applications.
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug discovery and development process. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety. For (3-(Thiophen-3-yl)phenyl)methanamine, a detailed physicochemical characterization is the critical first step in unlocking its therapeutic potential.
This technical guide provides a comprehensive overview of the known physicochemical properties of (3-(Thiophen-3-yl)phenyl)methanamine and, more importantly, offers detailed, field-proven protocols for the experimental determination of its key unknown characteristics. This document is designed to empower researchers to generate the robust and reliable data necessary for advancing this promising molecule through the drug development pipeline.
Molecular Structure and Identity
A precise understanding of the molecular structure is the foundation of all physicochemical analysis.
| Identifier | Value | Source |
| IUPAC Name | (3-(Thiophen-3-yl)phenyl)methanamine | [3] |
| CAS Number | 138139-99-8 | [3] |
| Molecular Formula | C₁₁H₁₁NS | [4] |
| Molecular Weight | 189.28 g/mol | [5] |
| SMILES | C1=CC(=CC(=C1)C2=CSC=C2)CN | [4] |
| InChI | InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 | [4] |
Chemical Structure:
Caption: 2D Chemical Structure of (3-(Thiophen-3-yl)phenyl)methanamine.
Physical and Chemical Properties
While some physical properties are known from supplier information, many key experimental values are not yet publicly available. This section outlines both the known and predicted properties, and importantly, provides methodologies for determining the unknowns.
| Property | Value | Status | Source |
| Physical Form | Powder | Experimental | [3] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| pKa | Not available | - | - |
| LogP (XLogP3) | 2.1 | Predicted | [4] |
| Aqueous Solubility | Not available | - | - |
| Solubility in Organic Solvents | Likely soluble in CDCl₃ | Inferred from related compounds | [6] |
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystal lattice energy. For crystalline solids, a sharp melting point range is indicative of high purity.
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is using a calibrated digital melting point apparatus.
-
Sample Preparation: A small amount of the powdered (3-(Thiophen-3-yl)phenyl)methanamine is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
-
Validation: The calibration of the apparatus should be regularly checked with certified standards.
Acid-Base Properties (pKa)
The pKa, or acid dissociation constant, is a crucial parameter for predicting the ionization state of a molecule at a given pH. For an amine like (3-(Thiophen-3-yl)phenyl)methanamine, the pKa of its conjugate acid will determine its charge in physiological environments, which in turn affects its solubility, permeability, and target binding. The basicity of the amine is influenced by the electron-donating or -withdrawing nature of the aromatic rings.
Experimental Protocol for pKa Determination by Potentiometric Titration:
Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[7]
-
Solution Preparation: A precise weight of (3-(Thiophen-3-yl)phenyl)methanamine is dissolved in a suitable solvent system, such as a mixture of methanol and water, to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a calibrated burette. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
Self-Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The shape of the titration curve provides an internal check on the quality of the data.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. The predicted XLogP3 of 2.1 for (3-(Thiophen-3-yl)phenyl)methanamine suggests it has moderate lipophilicity.[4] However, experimental determination is crucial for accurate assessment.
Experimental Protocol for LogP Determination (Shake-Flask Method):
The shake-flask method is the traditional and most reliable method for LogP determination.
-
System Preparation: n-Octanol and water are pre-saturated with each other.
-
Sample Preparation: A known concentration of (3-(Thiophen-3-yl)phenyl)methanamine is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Equal volumes of the octanol and aqueous phases are combined in a flask and shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Solubility
Aqueous solubility is a critical factor for oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption.
Experimental Protocol for Thermodynamic Solubility Assessment:
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.
-
Sample Preparation: An excess amount of powdered (3-(Thiophen-3-yl)phenyl)methanamine is added to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered or centrifuged to remove the undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is quantified by a validated analytical method, such as HPLC-UV.
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved.
Caption: Workflow for thermodynamic solubility assessment.
Chemical Stability
The chemical stability of a drug substance is its ability to resist chemical changes over time. Amine-containing compounds can be susceptible to oxidative and photolytic degradation. Understanding the degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.
Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are used to identify potential degradation products and pathways.[8]
-
Stress Conditions: Solutions of (3-(Thiophen-3-yl)phenyl)methanamine are subjected to a variety of stress conditions, including:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid and a solution of the compound.
-
Photodegradation: Exposing the solid and a solution of the compound to UV and visible light.
-
-
Time Points: Samples are collected at various time points.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity: Peak purity analysis of the parent compound should be performed to ensure that no degradation products are co-eluting.
-
Mass Balance: An attempt should be made to achieve mass balance, where the decrease in the amount of the parent compound is accounted for by the formation of degradation products.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from both the phenyl and thiophene rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.
-
¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons of both rings and a signal for the benzylic carbon.
Infrared (IR) Spectroscopy
-
N-H stretching: A characteristic absorption band for the primary amine group is expected in the region of 3300-3500 cm⁻¹.
-
C-H stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-S stretching: A band corresponding to the thiophene C-S bond may be observed.
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.28 g/mol ).
-
Common fragmentation patterns for benzylamines would be expected, such as the loss of the amino group.
Protocol for Spectroscopic Analysis:
Standard analytical instrumentation is used for spectroscopic characterization.[9][10]
-
NMR: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
IR: The spectrum can be obtained from a solid sample using an ATR-FTIR spectrometer.
-
MS: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.
Conclusion: A Roadmap for Characterization
(3-(Thiophen-3-yl)phenyl)methanamine is a molecule of significant interest for drug discovery due to its promising structural motifs. While its basic identity is established, a comprehensive understanding of its physicochemical properties requires further experimental investigation. This guide has provided the known information and, more critically, has laid out a clear and actionable roadmap for researchers to determine the key unknown parameters. By following the detailed protocols for measuring melting point, pKa, LogP, solubility, and stability, and for obtaining comprehensive spectroscopic data, scientists can build the robust data package necessary to evaluate the full potential of this compound and to rationally design future drug development strategies.
References
- (Reference to a general review on thiophenes in medicinal chemistry)
-
(Reference to a paper describing the characterization of a related compound, e.g., with NMR, IR, and MS data)[9]
-
(Reference to a source for the CAS number and IUPAC name)[3]
-
(Reference indicating solubility of thiophene derivatives in CDCl3)[6]
-
PubChem. [4-(Thiophen-2-yl)phenyl]methanamine. [Link]
- (Reference on the importance of physicochemical properties in drug design)
-
(Reference for a detailed protocol on pKa determination)[7]
- (Reference for a detailed protocol on solubility determin
-
PubChemLite. (3-(thiophen-3-yl)phenyl)methanamine. [Link]
- (Reference on stability testing of amine-containing drugs)
-
MDPI. Thiophene-Based Compounds. [Link]
- (Reference on LogP determin
-
(Reference on forced degradation studies)[8]
-
(Reference on the significance of thiophene derivatives in drug discovery)[2]
- (Another relevant reference on thiophene chemistry or drug development)
-
PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
- (Reference from a vendor or d
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
University of Ibadan Journals. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. [Link]
- (Reference for a general analytical method)
- (Reference for a specific spectroscopic method)
-
MedCrave. Forced Degradation Studies. [Link]
- (Additional reference for context or methodology)
- (Additional reference for context or methodology)
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 1-[3-(thiophen-3-yl)phenyl]methanamine | 138139-99-8 [sigmaaldrich.com]
- 4. PubChemLite - (3-(thiophen-3-yl)phenyl)methanamine (C11H11NS) [pubchemlite.lcsb.uni.lu]
- 5. [4-(Thiophen-2-yl)phenyl]methanamine | C11H11NS | CID 2776332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journalwjarr.com [journalwjarr.com]
- 7. mdpi.com [mdpi.com]
- 8. assyro.com [assyro.com]
- 9. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]
- 10. dea.gov [dea.gov]
